Joro spider toxin

Catalog No.
S570316
CAS No.
112163-33-4
M.F
C27H47N7O6
M. Wt
565.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Joro spider toxin

CAS Number

112163-33-4

Product Name

Joro spider toxin

IUPAC Name

(2S)-N-[5-[3-[4-(3-aminopropylamino)butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide

Molecular Formula

C27H47N7O6

Molecular Weight

565.7 g/mol

InChI

InChI=1S/C27H47N7O6/c28-10-6-13-30-11-4-5-12-31-16-9-25(38)32-14-2-1-3-15-33-27(40)22(19-24(29)37)34-26(39)17-20-7-8-21(35)18-23(20)36/h7-8,18,22,30-31,35-36H,1-6,9-17,19,28H2,(H2,29,37)(H,32,38)(H,33,40)(H,34,39)/t22-/m0/s1

InChI Key

SJLRBGDPTALRDM-QFIPXVFZSA-N

SMILES

C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNC(=O)CCNCCCCNCCCN

Synonyms

Joro spider toxin, JSTX, JSTX spider toxin

Canonical SMILES

C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNC(=O)CCNCCCCNCCCN

Isomeric SMILES

C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCNC(=O)CCNCCCCNCCCN

The exact mass of the compound Joro spider toxin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Supplementary Records. It belongs to the ontological category of N-acyl-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Joro spider toxin (JSTX-3, CAS 112163-33-4) is a specialized acylpolyamine neurotoxin originally isolated from the venom of the Nephila clavata spider. In neuropharmacological and electrophysiological applications, it functions as a use-dependent and voltage-dependent open-channel blocker of ionotropic glutamate receptors. JSTX-3 specifically targets calcium-permeable, GluR2-lacking AMPA receptors, exhibiting an IC50 of 40–56 nM at -60 mV, while leaving GluR2-containing AMPA receptors unaffected [1]. For procurement teams and principal investigators, sourcing highly pure, synthetic JSTX-3 provides a targeted pharmacological tool for isolating specific receptor subpopulations and mapping excitatory transmission pathways without the off-target NMDA receptor binding associated with crude venom extracts or generic glutamate antagonists [2].

Substituting JSTX-3 with generic AMPA/kainate receptor antagonists (such as CNQX or NBQX) or related synthetic polyamines (such as Naspm) fundamentally alters experimental outcomes. Generic quinoxalinediones act as competitive antagonists that indiscriminately silence both calcium-permeable and calcium-impermeable AMPA receptors, destroying the ability to isolate GluR2-lacking subpopulations. Furthermore, while synthetic analogs like 1-naphthyl acetyl spermine (Naspm) target similar receptors, Naspm produces a rapidly reversible block. In contrast, JSTX-3 binds deep within the channel pore, resulting in an incomplete or slowly reversible blockade upon buffer washout [1]. This near-irreversibility is a critical procurement requirement for sequential perfusion assays and long-term potentiation (LTP) studies where a persistent, wash-resistant receptor block is mandatory.

Subunit-Specific AMPA Receptor Blockade

JSTX-3 selectively blocks calcium-permeable AMPA receptors (e.g., GluR1/GluR3 homomers and heteromers lacking the GluR2 subunit) with an IC50 of 40–56 nM at a holding potential of -60 mV [1]. In contrast, broad-spectrum competitive antagonists like CNQX block all AMPA receptor subtypes indiscriminately, and GluR2-containing receptors remain virtually insensitive to JSTX-3 even at concentrations exceeding 10 µM [2].

Evidence DimensionReceptor Subtype IC50 (at -60 mV)
Target Compound DataJSTX-3: 40–56 nM (GluR2-lacking AMPA receptors)
Comparator Or BaselineCNQX: Indiscriminate blockade; JSTX-3 on GluR2-containing: >10,000 nM
Quantified Difference>178-fold selectivity for GluR2-lacking over GluR2-containing AMPA receptors.
ConditionsWhole-cell patch-clamp electrophysiology, -60 mV holding potential, mammalian hippocampal neurons or recombinant expression systems.

Procurement of JSTX-3 is essential for researchers who must pharmacologically isolate calcium-permeable AMPA currents without silencing all fast excitatory synaptic transmission.

Washout Kinetics and Blockade Persistence

The structural complexity of JSTX-3's polyamine tail dictates its binding kinetics within the ion channel pore, leading to a persistent block. Electrophysiological recordings in hippocampal CA1 neurons demonstrate that JSTX-3 induces an incomplete or very slowly reversible blockade upon washout [1]. In direct contrast, the simplified synthetic analog Naspm (1-naphthyl acetyl spermine) exhibits a fully and rapidly reversible blocking action under identical perfusion conditions [1].

Evidence DimensionChannel block reversibility during buffer washout
Target Compound DataJSTX-3: Incomplete / wash-resistant blockade
Comparator Or BaselineNaspm (synthetic analog): Fully and rapidly reversible blockade
Quantified DifferenceJSTX-3 maintains significant channel blockade post-washout, whereas Naspm allows full current recovery.
ConditionsIn vitro slice perfusion, hippocampal CA1 neurons, continuous recording during and after antagonist application.

Buyers designing long-term potentiation (LTP) or sequential perfusion assays must procure JSTX-3 when a persistent, wash-resistant receptor block is required.

Voltage- and Use-Dependent Open-Channel Blockade

JSTX-3 functions as an open-channel blocker, antagonizing the receptor only when the channel is actively gating (use-dependence), and its efficacy is highly sensitive to membrane potential. At negative holding potentials (e.g., -60 mV), JSTX-3 exerts maximal blockade (IC50 ~56 nM), whereas depolarization relieves the block[1]. Competitive antagonists like AP5 or NBQX bind the extracellular ligand-binding domain and exhibit no such voltage- or use-dependence .

Evidence DimensionMechanism of Action / Voltage Dependence
Target Compound DataJSTX-3: Voltage-dependent open-channel block (maximal at negative potentials)
Comparator Or BaselineCompetitive Antagonists (NBQX/CNQX): Voltage-independent ligand-binding domain block
Quantified DifferenceJSTX-3 blockade is relieved by membrane depolarization; competitive antagonists maintain block regardless of voltage.
ConditionsVoltage-clamp recordings across a range of membrane potentials (-80 mV to +40 mV).

Procuring this specific open-channel blocker allows researchers to selectively target actively gating receptors, providing a functional readout of synaptic activity that competitive antagonists cannot offer.

Purity-Linked Reproducibility and Off-Target Mitigation

Procuring highly pure, synthetic JSTX-3 (>98% purity) is critical for assay reproducibility, as it strictly isolates calcium-permeable AMPA receptors [1]. In contrast, utilizing crude Nephila clavata venom or partially purified fractions introduces a heterogeneous mixture of polyamine toxins (including JSTX-1, JSTX-2, JSTX-4, and NPTX variants). These structural variants possess differing polyamine tail lengths that significantly increase cross-reactivity with NMDA receptors, confounding data interpretation [2].

Evidence DimensionTarget Specificity and Lot-to-Lot Consistency
Target Compound DataSynthetic JSTX-3: High specificity for GluR2-lacking AMPA receptors; highly reproducible.
Comparator Or BaselineCrude Venom: Variable composition; significant off-target NMDA receptor antagonism.
Quantified DifferenceSynthetic JSTX-3 eliminates the >25% off-target NMDA inhibition frequently observed with mixed JSTX-4 and NPTX variants present in crude extracts.
ConditionsQuality control and validation in standardized Xenopus oocyte or mammalian slice expression systems.

Sourcing synthetic JSTX-3 rather than crude extracts ensures strict lot-to-lot reproducibility and prevents off-target NMDA receptor interference in sensitive electrophysiological workflows.

Pharmacological Isolation of Ca2+-Permeable AMPA Receptors

Ideal for patch-clamp electrophysiology workflows where researchers must separate GluR2-lacking AMPA currents from total excitatory postsynaptic currents (EPSCs), a separation impossible with broad-spectrum agents like CNQX[1].

Sequential Perfusion and Wash-Resistant Assays

The required reagent for synaptic plasticity (LTP/LTD) studies necessitating a persistent, slowly reversible receptor block that withstands continuous buffer washout, outperforming reversible analogs like Naspm [2].

Structural Biology and Cryo-EM Stabilization

Utilized as a high-affinity molecular wedge to trap and stabilize ionotropic glutamate receptors in the open-channel blocked state for high-resolution structural imaging, leveraging its voltage-dependent binding mechanism [3].

Excitotoxicity and Ischemic Stroke Modeling

Deployed in neuroprotection assays to specifically evaluate the role of calcium-permeable AMPA receptors in mediating neuronal death during ischemic events, without shutting down global excitatory transmission [4].

XLogP3

-1.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

9

Exact Mass

565.35878224 g/mol

Monoisotopic Mass

565.35878224 g/mol

Heavy Atom Count

40

UNII

MPT5X293RB

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

112163-33-4

Wikipedia

Joro_toxin

Dates

Last modified: 08-15-2023

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